Quinoxaline, 2-chloro-3-(iodomethyl)-
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Overview
Description
Quinoxaline, 2-chloro-3-(iodomethyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(iodomethyl)-quinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the reaction of 2-chloro-3-methylquinoxaline with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-chloro-3-(iodomethyl)-quinoxaline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(iodomethyl)-quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoxaline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-3-(iodomethyl)-quinoxaline, while oxidation may produce quinoxaline-2,3-dione derivatives .
Scientific Research Applications
2-chloro-3-(iodomethyl)-quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-3-(iodomethyl)-quinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-methylquinoxaline
- 2-iodo-3-methylquinoxaline
- 2-chloro-3-(bromomethyl)-quinoxaline
Uniqueness
2-chloro-3-(iodomethyl)-quinoxaline is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens can provide distinct properties compared to other quinoxaline derivatives, making it a valuable compound for various research applications .
Properties
CAS No. |
32601-92-6 |
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Molecular Formula |
C9H6ClIN2 |
Molecular Weight |
304.51 g/mol |
IUPAC Name |
2-chloro-3-(iodomethyl)quinoxaline |
InChI |
InChI=1S/C9H6ClIN2/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9/h1-4H,5H2 |
InChI Key |
LUQLSNWURHZKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CI |
Origin of Product |
United States |
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